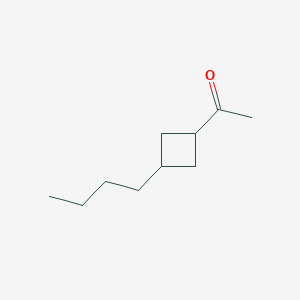![molecular formula C61H64O12 B127889 Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP CAS No. 150412-81-0](/img/structure/B127889.png)
Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP
Vue d'ensemble
Description
Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP: is a biochemical reagent used as a biological material or organic compound in life science research . It is known for its high purity and is widely cited in global scientific literature . The compound has a molecular weight of 989.15 and a molecular formula of C61H64O12 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP involves the protection of hydroxyl groups in galactose and glucose with benzyl groups. The protected sugars are then linked via a beta(1-4) glycosidic bond. The final step involves the attachment of a 4-methoxyphenyl group to the glucose moiety .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple steps of protection, glycosylation, and deprotection reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyl protecting groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Removal of benzyl groups to yield free hydroxyl groups.
Substitution: Introduction of new functional groups in place of the methoxy group.
Applications De Recherche Scientifique
Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP is used in various scientific research applications, including:
Chemistry: As a reagent in glycosylation reactions and as a building block for more complex carbohydrates.
Biology: In studies of carbohydrate-protein interactions and as a substrate for glycosidases.
Medicine: In the development of glycosylated drugs and as a model compound for studying glycosylation processes.
Industry: In the synthesis of glycosylated materials and as a standard in analytical methods.
Mécanisme D'action
The compound exerts its effects by participating in glycosylation reactions. It acts as a donor of the galactose and glucose moieties, which are transferred to acceptor molecules. The molecular targets include enzymes involved in glycosylation, such as glycosyltransferases. The pathways involved include the formation of glycosidic bonds and the modification of glycoproteins .
Comparaison Avec Des Composés Similaires
4-Methoxyphenyl 4-O-(2,6-Di-O-benzyl-beta-D-galactopyranosyl)-2,3,6-tri-O-benzyl-beta-D-glucopyranoside: Similar structure but with different benzyl protection patterns.
LacMP 3’4’-OH, per OBn: Another glycosylated compound with similar applications.
Uniqueness: Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP is unique due to its specific benzyl protection pattern and the presence of a 4-methoxyphenyl group. This makes it particularly useful in studies requiring high specificity and purity .
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H64O12/c1-63-50-32-34-51(35-33-50)70-60-59(69-41-49-30-18-7-19-31-49)57(67-39-47-26-14-5-15-27-47)55(53(72-60)43-65-37-45-22-10-3-11-23-45)73-61-58(68-40-48-28-16-6-17-29-48)56(66-38-46-24-12-4-13-25-46)54(62)52(71-61)42-64-36-44-20-8-2-9-21-44/h2-35,52-62H,36-43H2,1H3/t52-,53-,54+,55-,56+,57+,58-,59-,60-,61+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVBSODSBYNKQA-IMBADGMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H64O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462165 | |
| Record name | Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
989.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150412-81-0 | |
| Record name | 4-Methoxyphenyl 2,3,6-tris-O-(phenylmethyl)-4-O-[2,3,6-tris-O-(phenylmethyl)-β-D-galactopyranosyl]-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150412-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


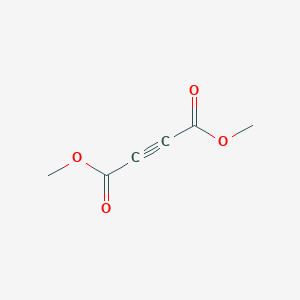

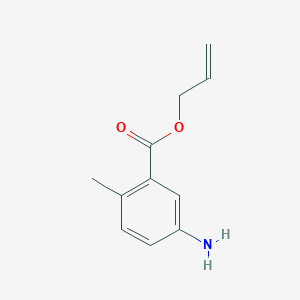
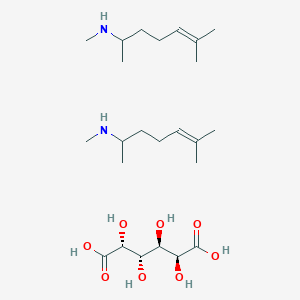
![[(2R,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate](/img/structure/B127817.png)
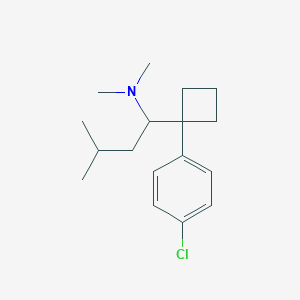
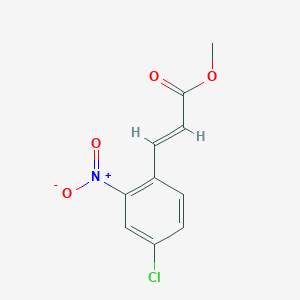
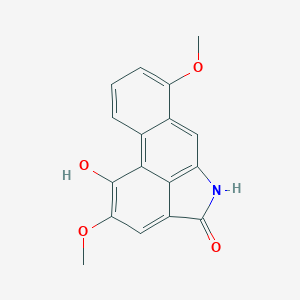
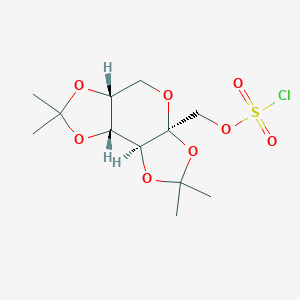
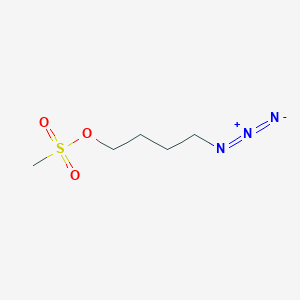
![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)

